4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid
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Overview
Description
4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a butanoic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the indole-piperidine intermediate with butanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
1-(1H-Indol-3-yl)ethanone: An indole derivative with potential biological activities.
Uniqueness
4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid is unique due to its combination of an indole moiety, a piperidine ring, and a butanoic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
857650-83-0 |
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Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[4-[(1H-indole-3-carbonylamino)methyl]piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C19H25N3O3/c23-18(24)6-3-9-22-10-7-14(8-11-22)12-21-19(25)16-13-20-17-5-2-1-4-15(16)17/h1-2,4-5,13-14,20H,3,6-12H2,(H,21,25)(H,23,24) |
InChI Key |
AUZFOPFELUKHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CNC3=CC=CC=C32)CCCC(=O)O |
Origin of Product |
United States |
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